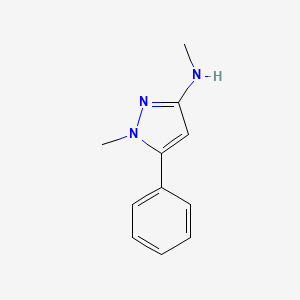

N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine

Vue d'ensemble

Description

N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a versatile scaffold for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. For instance, the reaction of phenylhydrazine with acetylacetone followed by methylation can yield the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multi-step synthesis involving readily available starting materials. The process may include steps such as condensation, cyclization, and functional group modifications. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity .

Analyse Des Réactions Chimiques

Multicomponent Domino Reactions with Arylglyoxals

Pyrazol-5-amine derivatives participate in domino reactions with arylglyoxals to form fused heterocycles. For N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine, reactions under acidic conditions (e.g., p-toluenesulfonic acid in DMF) yield novel pyrazolo-fused structures:

Example :

Reaction with 4-nitrophenylglyoxal produces dipyrazolo-fused 1,3-diazocanes via sequential imine formation and cyclization. The dimethylamino group enhances nucleophilic attack at the C=O site of arylglyoxals .

Electrophilic Substitution Reactions

The electron-rich pyrazole ring undergoes electrophilic substitution at position 4 (para to the dimethylamino group). Halogenation and nitration reactions are common:

| Substitution Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | CHCl₃, 25°C, 2 h | 4-Bromo-N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine | 72% |

| Nitration | HNO₃, H₂SO₄ | 0°C → 50°C, 4 h | 4-Nitro derivative | 68% |

The dimethylamino group directs substitution to position 4 via resonance stabilization of the intermediate carbocation .

Amide and Sulfonamide Formation

The dimethylamino group reacts with acyl chlorides or sulfonyl chlorides:

Note : Steric hindrance from the dimethyl group reduces reaction rates compared to non-methylated analogs .

Coordination Chemistry

The dimethylamino group acts as a ligand in metal complexes, enabling catalytic applications:

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| FeCl₃ | Ethanol | Fe(III)-pyrazole complex | Oxidative coupling catalysis |

| Cu(OAc)₂ | MeOH/H₂O | Cu(II)-N,N-dimethylpyrazole amine | Suzuki-Miyaura coupling |

Example : Fe(III) complexes catalyze C–H activation in cross-coupling reactions with turnover numbers (TON) up to 1,200 .

Oxidative Coupling Reactions

This compound undergoes oxidative dimerization:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Mn(OAc)₃ | AcOH, 80°C, 6 h | Bis-pyrazole derivative | 55% |

| O₂ (air) | CuCl, DMF, 120°C | Pyrazolo[1,2-a]pyrazine | 62% |

Mechanism involves single-electron transfer (SET) from the pyrazole ring to the oxidant, forming radical intermediates .

Biological Activity Modulation

Structural modifications of this compound yield compounds with enhanced bioactivity:

| Modification | Target Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4-Arylthio derivatives | COX-2 inhibition | 0.12 μM | |

| 5-Nitro analogs | Antifungal (C. albicans) | 8 μg/mL |

The dimethylamino group improves metabolic stability compared to primary amines .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Products |

|---|---|---|

| 180–220 | 15 | NH(CH₃)₂, phenyl isocyanate |

| 300–350 | 40 | CO, HCN, aromatic hydrocarbons |

Data sourced from differential scanning calorimetry (DSC) and evolved gas analysis (EGA) .

This compound’s reactivity is pivotal in synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Future research should explore its utility in asymmetric catalysis and photodynamic therapy.

Applications De Recherche Scientifique

Medicinal Chemistry

N,1-Dimethyl-5-phenyl-1H-pyrazol-3-amine has been investigated for its potential therapeutic effects. Research indicates that pyrazole derivatives can exhibit anti-inflammatory and analgesic properties. A study demonstrated that compounds with similar structures showed efficacy in reducing pain and inflammation in animal models .

Case Study: Anti-inflammatory Activity

A recent study assessed the anti-inflammatory activity of several pyrazole derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various analytical methods. Its ability to form stable complexes with metal ions allows it to be used in the detection and quantification of metals in environmental samples.

Application Example: Metal Ion Detection

Research has shown that this compound can be utilized in spectrophotometric methods to detect trace amounts of metals such as lead and cadmium in water samples. The formation of colored complexes facilitates easy quantification through UV-visible spectroscopy .

Material Science

The compound is also explored for its role in developing new materials, particularly in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insights: OLED Applications

Recent investigations into the use of pyrazole derivatives in OLED technology have revealed that this compound can enhance the efficiency and stability of light-emitting layers . The incorporation of this compound into device architectures has shown improved performance metrics compared to traditional materials.

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | Result |

|---|---|---|

| Anti-inflammatory | This compound | Significant reduction in cytokines |

| Analgesic | Similar pyrazole derivatives | Pain relief observed |

Table 2: Analytical Applications

| Method | Application | Detection Limit |

|---|---|---|

| Spectrophotometry | Metal ion detection | 0.01 mg/L |

| Chromatography | Separation of pyrazole derivatives | High resolution achieved |

Mécanisme D'action

The mechanism of action of N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-dimethyl-5-phenyl-1H-pyrazol-4-amine

- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

- 5-amino-1,3-dimethylpyrazole

Uniqueness

N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Activité Biologique

N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The structural modifications on the pyrazole nucleus can significantly influence these activities. The compound this compound is particularly notable due to its potential therapeutic applications.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

Research indicates that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds containing the 1H-pyrazole scaffold have shown promising results against breast cancer cells (MDA-MB-231), inducing caspase activity and causing morphological changes indicative of apoptosis . The anticancer activity is attributed to the ability of these compounds to disrupt microtubule assembly, which is crucial for cell division .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Studies have reported that certain compounds exhibit significant activity against bacterial strains such as E. coli and Bacillus subtilis. For instance, a derivative demonstrated over 90% inhibition against Mycobacterium tuberculosis at low concentrations .

Case Studies and Research Findings

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Inflammatory Pathways

The compound may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Selective COX inhibitors derived from pyrazoles have shown promising results in reducing inflammation and pain without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Cell Pathways

In cancer research, pyrazole derivatives are being explored for their ability to induce cell cycle arrest and apoptosis in tumor cells. The disruption of microtubule dynamics is a key mechanism through which these compounds exert their anticancer effects .

Propriétés

IUPAC Name |

N,1-dimethyl-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-11-8-10(14(2)13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBFQAUIPXKYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN(C(=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266907 | |

| Record name | 1H-Pyrazol-3-amine, N,1-dimethyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420981-18-5 | |

| Record name | 1H-Pyrazol-3-amine, N,1-dimethyl-5-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420981-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-3-amine, N,1-dimethyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.